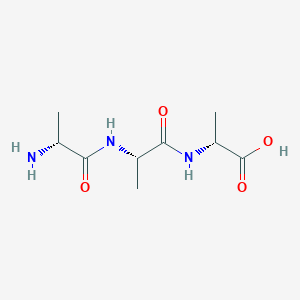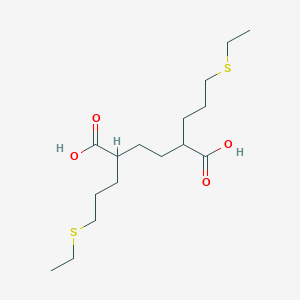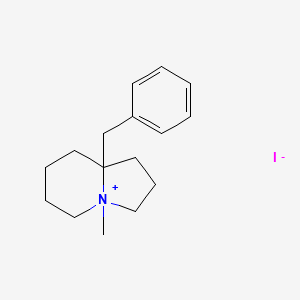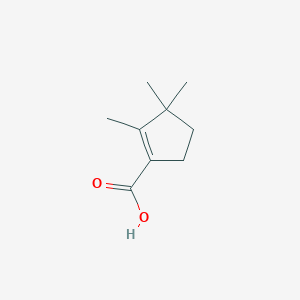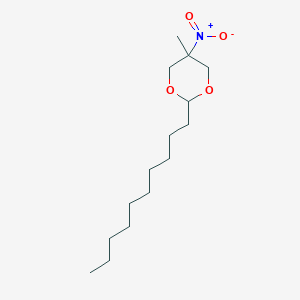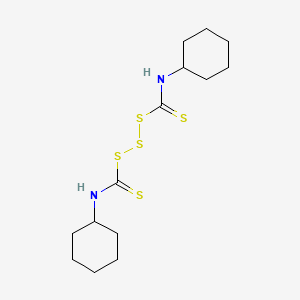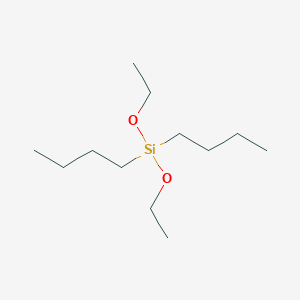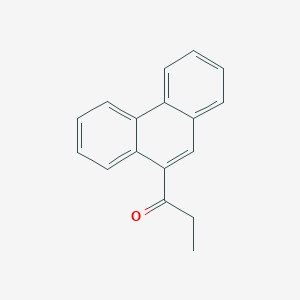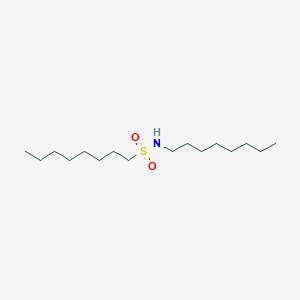
Silver;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Silver-titanium” refers to a combination of silver and titanium, often in the form of nanocomposites or alloys. These materials leverage the unique properties of both metals, such as the antimicrobial properties of silver and the strength and biocompatibility of titanium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver-titanium nanocomposites can be synthesized using various methods, including chemical reduction, sol-gel processes, and plasma treatments. One common approach involves the deposition of silver nanoparticles onto titanium dioxide nanoparticles through a chemical reduction process. This method typically uses reducing agents like sodium borohydride to facilitate the reduction of silver ions to metallic silver on the surface of titanium dioxide .
Industrial Production Methods: In industrial settings, silver-titanium compounds can be produced using high-energy ball milling, thermal spraying, and physical vapor deposition techniques. These methods allow for the large-scale production of silver-titanium materials with controlled particle sizes and distributions. For example, thermal spraying involves the melting of silver and titanium powders, which are then sprayed onto a substrate to form a composite coating .
Chemical Reactions Analysis
Types of Reactions: Silver-titanium compounds undergo various chemical reactions, including:
Oxidation: Silver-titanium compounds can undergo oxidation reactions, particularly when exposed to air or oxygen-rich environments. This can lead to the formation of silver oxide and titanium dioxide.
Reduction: Reduction reactions can be used to synthesize silver-titanium nanocomposites, as mentioned earlier.
Substitution: In some cases, silver ions can substitute for titanium ions in the lattice structure of titanium dioxide, leading to the formation of doped materials
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Silver nitrate, titanium dioxide, controlled heating
Major Products Formed:
Oxidation: Silver oxide, titanium dioxide.
Reduction: Metallic silver on titanium dioxide.
Substitution: Silver-doped titanium dioxide
Scientific Research Applications
Silver-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Biology: Employed in antimicrobial coatings for medical devices and implants to prevent infections.
Medicine: Utilized in wound dressings and coatings for prosthetics due to their biocompatibility and antimicrobial properties.
Industry: Applied in water purification systems, air filters, and self-cleaning surfaces due to their photocatalytic properties .
Mechanism of Action
The mechanism of action of silver-titanium compounds involves several pathways:
Antimicrobial Action: Silver ions disrupt bacterial cell membranes, interfere with DNA replication, and generate reactive oxygen species that damage cellular components.
Photocatalytic Activity: Titanium dioxide absorbs UV light, generating electron-hole pairs that can degrade organic pollutants and kill microorganisms.
Synergistic Effects: The combination of silver and titanium enhances the overall antimicrobial and photocatalytic efficiency due to the formation of a Schottky barrier, which facilitates electron transfer and reduces recombination of electron-hole pairs .
Comparison with Similar Compounds
Silver-Copper Compounds: Known for their antimicrobial properties but lack the biocompatibility of titanium.
Titanium-Zinc Compounds: Used in similar applications but have different photocatalytic properties.
Silver-Gold Compounds: Highly effective antimicrobials but are more expensive and less commonly used in industrial applications .
Uniqueness of Silver-Titanium Compounds: Silver-titanium compounds are unique due to their combination of antimicrobial, photocatalytic, and biocompatible properties. This makes them highly versatile and suitable for a wide range of applications, from medical devices to environmental remediation .
Properties
CAS No. |
12002-90-3 |
|---|---|
Molecular Formula |
AgTi2 |
Molecular Weight |
203.60 g/mol |
IUPAC Name |
silver;titanium |
InChI |
InChI=1S/Ag.2Ti |
InChI Key |
UBSSEBFQYWZRBB-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


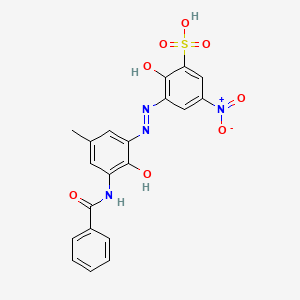
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
